1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
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Overview
Description
1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the piperidine and tetrahydropyran moieties. Common reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine: shares similarities with other compounds containing the thieno[3,2-c]pyridine core or piperidine moiety.
Thieno[3,2-c]pyridine derivatives: Known for their biological activities, including anti-inflammatory and anticancer properties.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological effects.
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S/c27-23(24(10-15-28-16-11-24)20-4-2-1-3-5-20)25-12-6-21(7-13-25)26-14-8-22-19(18-26)9-17-29-22/h1-5,9,17,21H,6-8,10-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNIGWLLJKHUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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